molecular formula C26H27N3O4 B12491743 4-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12491743
M. Wt: 445.5 g/mol
InChI Key: SCHNXDWGPIMMEB-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a pyrazoloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions. One common method involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with dimedone and 6-amino-1,3-dimethyluracil under solvent-free conditions at elevated temperatures . This reaction is catalyzed by various agents such as DABCO, which acts as a basic catalyst . The reaction proceeds through a multi-component condensation mechanism, leading to the formation of the desired pyrazoloquinoline derivative.

Chemical Reactions Analysis

4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can be compared to other similar compounds, such as:

The uniqueness of 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific structural features and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H27N3O4/c1-26(2)12-17-22(18(30)13-26)21(23-24(27-17)28-29-25(23)31)16-9-10-19(20(11-16)32-3)33-14-15-7-5-4-6-8-15/h4-11,21H,12-14H2,1-3H3,(H3,27,28,29,31)

InChI Key

SCHNXDWGPIMMEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Origin of Product

United States

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